BenchChemオンラインストアへようこそ!

PB28

Sigma-2 receptor binding Radioligand displacement Selectivity profiling

PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) is a cyclohexylpiperazine derivative first synthesised in 1996 by the Bari research group. It functions as a high-affinity sigma-2 (σ₂) receptor agonist (Ki = 0.68 nM) and a sigma-1 (σ₁) receptor antagonist (Ki = 0.38 nM), constituting a rare dual-pharmacology sigma modulator.

Molecular Formula C24H38N2O
Molecular Weight 370.6 g/mol
CAS No. 172906-90-0
Cat. No. B575432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePB28
CAS172906-90-0
Molecular FormulaC24H38N2O
Molecular Weight370.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCCC2CCCN3CCN(CC3)C4CCCCC4
InChIInChI=1S/C24H38N2O/c1-27-24-14-6-12-22-20(8-5-13-23(22)24)9-7-15-25-16-18-26(19-17-25)21-10-3-2-4-11-21/h6,12,14,20-21H,2-5,7-11,13,15-19H2,1H3
InChIKeyPHRCDWVPTULQMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PB28 (CAS 172906-90-0) – Definitive Baseline for a Dual Sigma-2 Agonist / Sigma-1 Antagonist


PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) is a cyclohexylpiperazine derivative first synthesised in 1996 by the Bari research group. It functions as a high-affinity sigma-2 (σ₂) receptor agonist (Ki = 0.68 nM) and a sigma-1 (σ₁) receptor antagonist (Ki = 0.38 nM), constituting a rare dual-pharmacology sigma modulator [1]. The compound is commercially available as the dihydrochloride salt (CAS 172907-03-8; MW 443.50 g/mol; purity ≥98% by HPLC; solubility ≥25 mg/mL in DMSO and ~5 mg/mL in water) . PB28 has demonstrated quantifiable antiproliferative, cytotoxic, P-glycoprotein-modulating, and antiviral activities that distinguish it from alternative sigma ligands. Given the rapidly expanding interest in sigma-2 receptor biology for oncology and CNS indications, procurement specifications must be evaluated against structurally or pharmacologically related comparators: siramesine, WC-26, 1,3-di(2-tolyl)guanidine (DTG), haloperidol, and gemcitabine.

Why Sigma-2 Ligands Cannot Be Interchanged: The Case for PB28-Specific Procurement


Sigma-2 ligands exhibit profound functional divergence despite binding to the same receptor subtype. PB28 is simultaneously a sigma-2 agonist and a sigma-1 antagonist, whereas siramesine acts as a selective sigma-2 agonist with negligible sigma-1 antagonism and haloperidol binds non-selectively to both sigma subtypes plus dopamine D₂ receptors [1]. These functional differences translate into divergent cellular outcomes: PB28 suppresses Ca²⁺ signalling in SK-N-SH neuroblastoma cells, while the sigma-2 agonist CB-64D induces a Ca²⁺ response [2]. Substituting PB28 with a sigma-2-only agonist therefore alters the net pharmacological signal. Procurement decisions must be anchored to the specific dual sigma-2 agonist / sigma-1 antagonist profile of PB28 because no generic sigma-2 ligand reproduces this functional signature in existing head-to-head data.

PB28 Quantitative Evidence Guide – Head-to-Head and Cross-Study Differentiation Data


Subnanomolar Sigma-2 Affinity and 30–40-Fold Selectivity Over Sigma-1

PB28 binds to the sigma-2 receptor with a Ki of 0.68 nM in rat liver membrane preparations using [³H]-DTG as the radioligand [1]. Under identical assay conditions, the sigma-2 affinity of DTG itself is approximately 20–80 nM [2]. PB28 also displays a sigma-2/sigma-1 selectivity ratio of approximately 30–40-fold in side-by-side binding experiments, where the sigma-1 Ki is reported as 0.38 nM in the classic Berardi assay [1] and as 13–15.2 nM in cell-based systems that may better reflect native receptor conformation . The sigma-2–selective agonist siramesine, by contrast, possesses a sigma-2 IC50 of 0.12 nM and a sigma-2/sigma-1 selectivity ratio of 140-fold , indicating that PB28 makes a deliberate trade-off between ultra-high selectivity (favouring siramesine) and dual-target engagement at subnanomolar concentrations (favouring PB28).

Sigma-2 receptor binding Radioligand displacement Selectivity profiling

Dual Sigma-2 Agonist / Sigma-1 Antagonist Functional Pharmacology vs. Reference Sigma Ligands

PB28 uniquely combines sigma-2 agonism with sigma-1 antagonism. In a head-to-head antiproliferative and cytotoxicity study using SK-N-SH (human neuroblastoma) and C6 (rat glioma) cell lines, PB28 and the sigma-1 antagonist NE100 both displayed potent activity, whereas the pure sigma-2 antagonist AC927 and the sigma-1 agonist (+)-pentazocine were inactive in both assays [1]. Furthermore, PB28 suppresses Ca²⁺ signalling, while the sigma-2 agonist CB-64D potentiates it, demonstrating that even sigma-2 agonism is not a uniform functional category [2]. The pan-sigma ligand DTG lacks this biased signalling capacity, and haloperidol [3] introduces confounding dopaminergic activity (D₂ Ki = 2.8 nM) that precludes clean mechanistic interpretation.

Functional selectivity Sigma receptor pharmacology Antiproliferative assay

In Vivo Pancreatic Cancer Efficacy Comparable to Gemcitabine Without Systemic Toxicity

In a Panc02 pancreatic adenocarcinoma xenograft model (C57BL/6 mice), daily intraperitoneal PB28 treatment for two weeks produced tumor growth inhibition comparable to the standard-of-care chemotherapeutic gemcitabine, without signs of systemic toxicity [1]. This finding is notable because PB28 effects were similar to gemcitabine despite a poor match between in vitro IC50 and in vivo efficacy, suggesting a mechanism that does not rely solely on direct cytotoxicity [1]. The sigma-2–selective agonist WC-26 (Ki = 2.58 nM, σ₁/σ₂ selectivity ratio = 557) significantly slowed pancreatic tumor growth after 5 days of treatment in a separate Panc-1 xenograft study (p < 0.0001 vs. vehicle), with no evidence of peripheral toxicity [2]. However, the direct PB28-vs-gemcitabine head-to-head comparison using a clinically relevant benchmark represents a distinct translational-grade data point.

Pancreatic cancer Xenograft efficacy In vivo antitumor comparison

P-Glycoprotein Downregulation and Synergistic Chemosensitisation in Multidrug-Resistant Breast Cancer Cells

In the MCF7 breast cancer cell line and its doxorubicin-resistant variant MCF7 ADR (which overexpresses P-glycoprotein, P-gp), PB28 reduced P-gp expression in a concentration- and time-dependent manner by approximately 60% in MCF7 and 90% in MCF7 ADR cells [1]. This downregulation underlies a strong synergism between PB28 and doxorubicin observed using simultaneous or sequential drug schedules [1]. While WC-26 also enhanced doxorubicin cytotoxicity in EMT-6 and MDA-MB435 breast tumor lines in vitro [2], quantitative P-gp downregulation data are not reported for WC-26, making PB28 the only sigma-2 ligand with defined P-gp modulation metrics. The sigma-1 antagonist NE100 and the sigma-2 antagonist AC927 do not demonstrate this property in a comparative context [3].

P-glycoprotein modulation Multidrug resistance reversal Doxorubicin synergism

Pan-Coronavirus Antiviral Activity 20-Fold More Potent Than Hydroxychloroquine

PB28 demonstrates broad-spectrum antiviral activity across α-, β-, and γ-coronavirus genera, including SARS-CoV-2 (Beta, Delta, and Omicron variants), HCoV-OC43, PEDV, TGEV, and IBV, with EC50 values ranging from 1.4 to 5.62 μM and selectivity indices between 9 and 36 [1]. In a comparative in vitro anti-SARS-CoV-2 assay, PB28 was 20-fold more potent than hydroxychloroquine and exhibited no cardiac side effects typically associated with hydroxychloroquine [2]. In vivo, PB28 reduced viral loads, attenuated multi-organ pathology, and improved survival in K18-hACE2 mice infected with SARS-CoV-2 Delta and BALB/c mice infected with HCoV-OC43 [1]. No other sigma ligand (siramesine, WC-26, haloperidol) has published head-to-head antiviral activity data against PB28 in a coronavirus context, establishing an isolated but high-impact differentiation claim.

Antiviral drug repurposing SARS-CoV-2 Pan-coronavirus therapeutic

PB28 Validated Research and Industrial Application Scenarios


Sigma-2/Sigma-1 Crosstalk Studies Requiring Subnanomolar Dual-Target Engagement

Laboratories investigating sigma-1/sigma-2 receptor crosstalk or functional interaction should procure PB28 as the tool compound of choice. PB28 simultaneously engages sigma-2 as an agonist and sigma-1 as an antagonist at subnanomolar concentrations (σ₂ Ki = 0.68 nM; σ₁ Ki = 0.38 nM), a dual profile not replicated by siramesine (pure sigma-2 agonist, 140-fold selective), haloperidol (non-selective with confounding D₂ binding), or DTG (pan-sigma, low affinity) [7]. The tritiated analogue [³H]PB28 (Kd = 0.12 nM) enables quantitative receptor binding and autoradiography experiments with identical pharmacodynamic properties to unlabelled PB28 [8].

Multidrug-Resistant Breast Cancer Chemosensitisation with P-gp Modulation Endpoint

Oncology researchers focused on multidrug resistance reversal should utilise PB28 based on its quantified P-glycoprotein downregulation capacity (~60% in MCF7, ~90% in MCF7 ADR cells) and demonstrated strong synergism with doxorubicin [7]. This directly addresses the procurement need for a sigma-2 ligand with validated chemosensitisation metrics. Alternative sigma-2 ligands such as WC-26, although capable of enhancing doxorubicin cytotoxicity in EMT-6 and MDA-MB435 lines, lack published quantitative P-gp modulation data [8], making PB28 the only compound that enables mechanistic correlation of P-gp expression with therapeutic outcome.

Pancreatic Cancer In Vivo Efficacy Studies Benchmarked Against Gemcitabine Standard-of-Care

For preclinical pancreatic cancer programs, PB28 offers a unique translational dataset: daily IP treatment in Panc02-bearing C57BL/6 mice produced tumor growth inhibition comparable to gemcitabine without systemic toxicity [7]. This gemcitabine-benchmarked in vivo result provides a procurement rationale for PB28 over WC-26 and SV119, whose published pancreatic cancer in vivo data are benchmarked against vehicle controls (p < 0.0001) rather than a clinical standard-of-care comparator [8]. The caspase-3-independent, mitochondrial superoxide-mediated mechanism of PB28-induced cell death further differentiates its cell-killing pathway from conventional apoptosis-inducing agents [7].

Pan-Coronavirus Antiviral Drug Discovery with Host-Targeting Mechanism

Antiviral research programs targeting coronavirus host factors should prioritize PB28 procurement given its demonstrated pan-coronavirus activity (EC50 1.4–5.62 μM; selectivity index 9–36) against SARS-CoV-2 variants (Beta, Delta, Omicron), HCoV-OC43, PEDV, TGEV, and IBV, with validated in vivo efficacy in K18-hACE2 and BALB/c mouse models [7]. PB28 is 20-fold more potent than hydroxychloroquine in vitro without cardiac toxicity, positioning it as a superior host-targeting antiviral tool compound [8]. The well-characterised structure-activity relationship around the PB28 scaffold [9] further supports its selection as a lead template for medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PB28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.